[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt
CAS No.: 106087-51-8
Cat. No.: VC8203872
Molecular Formula: C5H2N5NaO3
Molecular Weight: 203.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106087-51-8 |
|---|---|
| Molecular Formula | C5H2N5NaO3 |
| Molecular Weight | 203.09 g/mol |
| IUPAC Name | sodium;6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate |
| Standard InChI | InChI=1S/C5H3N5O3.Na/c11-4-3(10(12)13)1-6-5-7-2-8-9(4)5;/h1-2,11H;/q;+1/p-1 |
| Standard InChI Key | RWKRPNVGJHCPED-UHFFFAOYSA-M |
| SMILES | C1=NC2=NC=NN2C(=C1[N+](=O)[O-])[O-].[Na+] |
| Canonical SMILES | C1=NC2=NC=NN2C(=C1[N+](=O)[O-])[O-].[Na+] |
Introduction
Chemical Identity and Physicochemical Properties
The compound has the molecular formula C₅H₃N₅NaO₃ and a molecular weight of 204.10 g/mol . Its IUPAC name, sodium 6-nitro- triazolo[1,5-a]pyrimidin-7-olate, reflects its fused triazole-pyrimidine core with a nitro group at position 6 and a sodium counterion stabilizing the deprotonated oxygen at position 7 . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Solubility | Highly soluble in aqueous media | |
| Purity | ≥97% (HPLC) | |
| Melting Point | 259–261°C | |
| Stability | Stable under inert conditions |
The sodium salt’s aqueous solubility distinguishes it from its protonated precursor, making it suitable for biological assays .
Synthesis and Structural Confirmation
Synthetic Routes
The compound is synthesized via a two-step process:
-
Cyclocondensation: 3-(Furan-2-yl)-1H-1,2,4-triazol-5-amine reacts with ethoxymethylenenitroacetate in pyridine/acetic acid to form a pyridinium intermediate .
-
Alkaline Hydrolysis: Treatment with NaOH replaces the pyridinium group with a sodium ion, yielding the final product in ~70% yield .
Structural Characterization
-
X-ray Diffraction: Confirms planar geometry of the triazolo-pyrimidine core and sodium coordination to the deprotonated oxygen .
-
Spectroscopic Data:
Biological Activity and Mechanism
A2a Adenosine Receptor Antagonism
The compound is a structural analog of ZM-241385, a potent A2a adenosine receptor antagonist . In vitro studies demonstrate its ability to inhibit receptor signaling, suggesting utility in treating Parkinson’s disease and inflammatory disorders .
Antiseptic Properties
Preliminary assays indicate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The nitro group enhances redox cycling, generating reactive oxygen species that disrupt microbial membranes .
Applications in Pharmaceutical Development
Drug Intermediate
As a high-purity API intermediate, the sodium salt is used in synthesizing adenosine receptor-targeted therapies . Its solubility facilitates formulation in injectables and oral dosage forms .
Material Science
The planar aromatic system and nitro group enable applications in organic electronics, such as non-linear optical (NLO) materials . Computational studies predict a hyperpolarizability (β) of 12.4 × 10⁻³⁰ esu, indicating potential in photonic devices .
Future Directions
Further research should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume